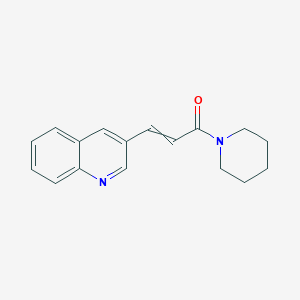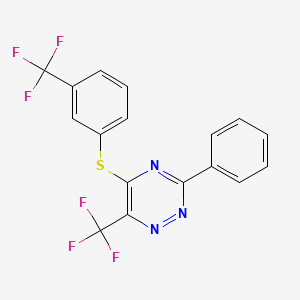![molecular formula C29H32N4O8 B12512272 5-{[Bis({[(prop-2-EN-1-yloxy)carbonyl]amino})methylidene]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B12512272.png)
5-{[Bis({[(prop-2-EN-1-yloxy)carbonyl]amino})methylidene]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[Bis({[(prop-2-EN-1-yloxy)carbonyl]amino})methylidene]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including fluorenylmethoxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc) groups, which make it a versatile molecule for chemical synthesis and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[Bis({[(prop-2-EN-1-yloxy)carbonyl]amino})methylidene]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid involves several steps, starting from the appropriate amino acid precursor. The key steps include:
Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.
Introduction of the allyloxycarbonyl (Alloc) groups: The Alloc groups are introduced to protect the side-chain amino groups.
Coupling reactions: The protected amino acid is then coupled with other reagents to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-phase peptide synthesis (SPPS): This method allows for the sequential addition of protected amino acids to a growing peptide chain.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-{[Bis({[(prop-2-EN-1-yloxy)carbonyl]amino})methylidene]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid undergoes various chemical reactions, including:
Deprotection reactions: Removal of the Fmoc and Alloc protecting groups under specific conditions.
Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used for Fmoc deprotection, while palladium catalysts are used for Alloc deprotection.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Oxidation and reduction: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free amino acid, while substitution reactions can lead to the formation of various derivatives.
Aplicaciones Científicas De Investigación
5-{[Bis({[(prop-2-EN-1-yloxy)carbonyl]amino})methylidene]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-{[Bis({[(prop-2-EN-1-yloxy)carbonyl]amino})methylidene]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to enzymes: Inhibit or activate enzyme activity by binding to the active site or allosteric sites.
Interact with proteins: Modulate protein-protein interactions, affecting cellular processes and signaling pathways.
Act as a prodrug: Undergo metabolic conversion to release active therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N’,N’'-bis-allyloxycarbonyl-L-arginine
- Fmoc-L-Arg(Alloc)2-OH
- N5-[Bis[(2-propenyloxy)carbonyl]amino]methylene-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine
Uniqueness
5-{[Bis({[(prop-2-EN-1-yloxy)carbonyl]amino})methylidene]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid is unique due to its combination of Fmoc and Alloc protecting groups, which provide versatility in chemical synthesis and biological applications. Its structure allows for selective deprotection and functionalization, making it a valuable tool in peptide chemistry and drug development.
Propiedades
Fórmula molecular |
C29H32N4O8 |
|---|---|
Peso molecular |
564.6 g/mol |
Nombre IUPAC |
5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C29H32N4O8/c1-3-16-39-28(37)32-26(33-29(38)40-17-4-2)30-15-9-14-24(25(34)35)31-27(36)41-18-23-21-12-7-5-10-19(21)20-11-6-8-13-22(20)23/h3-8,10-13,23-24H,1-2,9,14-18H2,(H,31,36)(H,34,35)(H2,30,32,33,37,38) |
Clave InChI |
RSPFZCDVPTYBLY-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12512196.png)
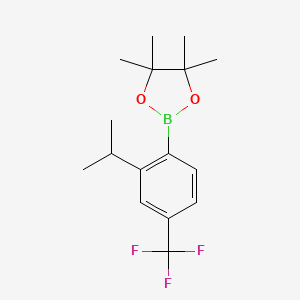
![(2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12512210.png)
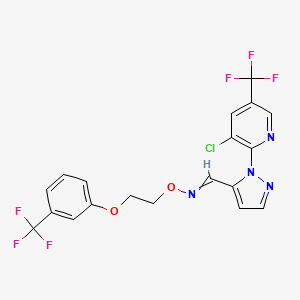
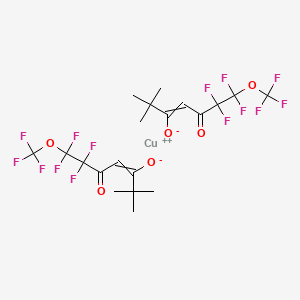
![Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide](/img/structure/B12512237.png)

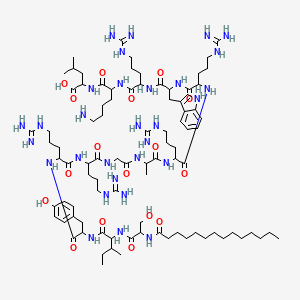

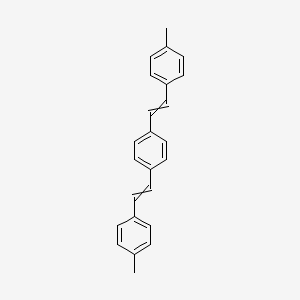
![(4-Nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12512264.png)

